molecular formula C8H7F2NO4S B13613018 Methyl 2,4-difluoro-5-sulfamoylbenzoate CAS No. 1099660-82-8

Methyl 2,4-difluoro-5-sulfamoylbenzoate

Katalognummer: B13613018
CAS-Nummer: 1099660-82-8
Molekulargewicht: 251.21 g/mol
InChI-Schlüssel: AYMWEEBATUNNOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2,4-difluoro-5-sulfamoylbenzoate is a fluorinated organic compound with the molecular formula C8H6F2NO4S. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound features a benzoate core substituted with two fluorine atoms and a sulfamoyl group, contributing to its distinct reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4-difluoro-5-sulfamoylbenzoate typically involves the esterification of 2,4-difluoro-5-sulfamoylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2,4-difluoro-5-sulfamoylbenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol in the presence of a strong base or acid.

    Reduction: The sulfamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide in aqueous solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates with various functional groups.

    Hydrolysis: 2,4-difluoro-5-sulfamoylbenzoic acid and methanol.

    Reduction: 2,4-difluoro-5-aminobenzoate derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 2,4-difluoro-5-sulfamoylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical stability and reactivity.

Wirkmechanismus

The mechanism by which Methyl 2,4-difluoro-5-sulfamoylbenzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions, while the sulfamoyl group can participate in covalent bonding with nucleophilic sites on proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2,4-difluorobenzoate: Lacks the sulfamoyl group, resulting in different reactivity and applications.

    Methyl 2,5-difluoro-4-formylbenzoate: Contains a formyl group instead of a sulfamoyl group, leading to distinct chemical properties and uses.

    Methyl 2,4-difluoro-5-aminobenzoate: The sulfamoyl group is replaced by an amino group, altering its biological activity and reactivity.

Uniqueness

Methyl 2,4-difluoro-5-sulfamoylbenzoate is unique due to the presence of both fluorine atoms and a sulfamoyl group on the benzoate core. This combination imparts distinct chemical stability, reactivity, and biological activity, making it valuable in various research and industrial applications.

Eigenschaften

CAS-Nummer

1099660-82-8

Molekularformel

C8H7F2NO4S

Molekulargewicht

251.21 g/mol

IUPAC-Name

methyl 2,4-difluoro-5-sulfamoylbenzoate

InChI

InChI=1S/C8H7F2NO4S/c1-15-8(12)4-2-7(16(11,13)14)6(10)3-5(4)9/h2-3H,1H3,(H2,11,13,14)

InChI-Schlüssel

AYMWEEBATUNNOZ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=C(C=C1F)F)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.